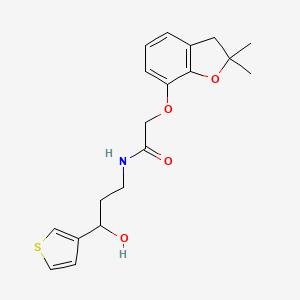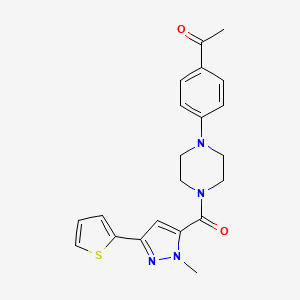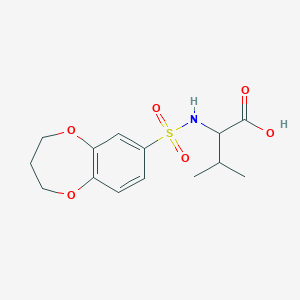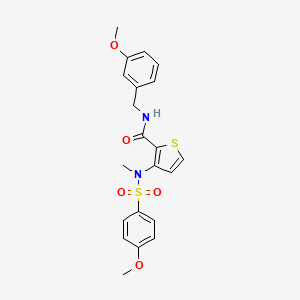
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide, also known as DT-13, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DT-13 is a small molecule that belongs to the class of imidazolidinones and has a molecular weight of 337.44 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide is not fully understood. However, several studies have suggested that 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide exerts its therapeutic effects by modulating various signaling pathways. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis. Additionally, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exert various biochemical and physiological effects. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been found to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation in various disease models. Furthermore, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has several advantages for lab experiments. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide is a small molecule that can be easily synthesized and modified. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exhibit potent therapeutic effects in various disease models, making it a promising candidate for drug development. However, there are also some limitations associated with the use of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide in lab experiments. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide is not fully understood, which can hinder the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide. One potential direction is the development of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide analogs with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide and its downstream signaling pathways. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide in humans. Furthermore, the potential of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide as a therapeutic agent for the treatment of other diseases, such as cardiovascular diseases and metabolic disorders, should be explored.
Synthesemethoden
The synthesis of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide involves the reaction of o-toluidine with ethyl acetoacetate to form 2-(o-tolyl)-3-oxobutyric acid ethyl ester. The resulting compound is then reacted with hydrazine hydrate to obtain 2-(o-tolyl)hydrazinecarboxylic acid ethyl ester. Finally, the reaction of the latter compound with acetic anhydride leads to the formation of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities. Several studies have demonstrated the potential of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide as a promising candidate for the treatment of various types of cancer, such as breast cancer, lung cancer, and liver cancer. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anticancer properties, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has also been found to possess anti-inflammatory activity. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation in various disease models. Furthermore, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-16(5-2)14(21)19(15(22)18-16)10-13(20)17-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZLPYVKUQEBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC=C2C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850853.png)

![N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2850856.png)
![Tert-butyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2850857.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2850858.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2850861.png)

![N-(4-Methylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2850865.png)
![5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2850868.png)


![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)